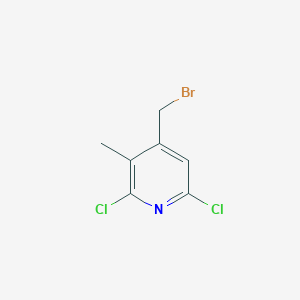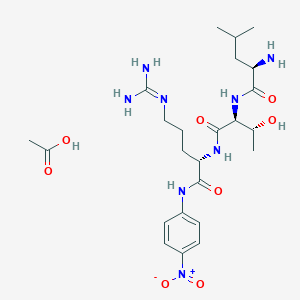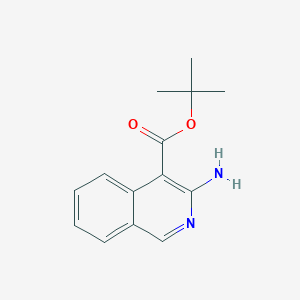
Tert-butyl 3-aminoisoquinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-aminoisoquinoline-4-carboxylate is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a tert-butyl group, an amino group, and a carboxylate group attached to the isoquinoline ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-aminoisoquinoline-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitroisoquinoline.
Reduction: The nitro group is reduced to an amino group using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Protection: The amino group is protected using tert-butyl chloroformate to form the tert-butyl carbamate.
Carboxylation: The protected aminoisoquinoline is then carboxylated using carbon dioxide in the presence of a base like sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Tert-butyl 3-aminoisoquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are used.
Major Products Formed
Oxidation: Formation of nitroso or nitroisoquinoline derivatives.
Reduction: Formation of isoquinoline alcohols.
Substitution: Formation of various alkyl or aryl isoquinoline derivatives.
科学的研究の応用
Tert-butyl 3-aminoisoquinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of isoquinoline-based pharmaceuticals.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-butyl 3-aminoisoquinoline-4-carboxylate involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylate group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-Aminoisoquinoline: Lacks the tert-butyl and carboxylate groups.
Tert-butyl 4-aminoisoquinoline-3-carboxylate: Similar structure but with different positioning of functional groups.
Isoquinoline-4-carboxylate: Lacks the amino and tert-butyl groups.
Uniqueness
Tert-butyl 3-aminoisoquinoline-4-carboxylate is unique due to the presence of both the tert-butyl and carboxylate groups, which provide steric hindrance and electronic effects that can influence its reactivity and interactions with other molecules. This makes it a valuable compound in various research and industrial applications.
特性
分子式 |
C14H16N2O2 |
|---|---|
分子量 |
244.29 g/mol |
IUPAC名 |
tert-butyl 3-aminoisoquinoline-4-carboxylate |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)11-10-7-5-4-6-9(10)8-16-12(11)15/h4-8H,1-3H3,(H2,15,16) |
InChIキー |
GGCUMQRZOCWCOY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1=C(N=CC2=CC=CC=C21)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


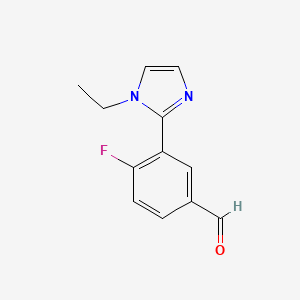
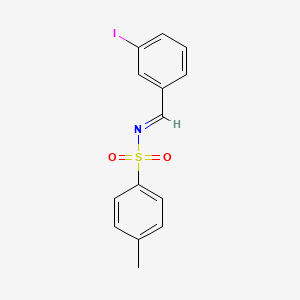
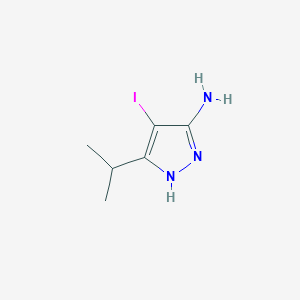
![Methyl 8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13650449.png)
![6-Methylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13650454.png)

![3-[4-Oxo-5-(3-phenylprop-2-en-1-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B13650463.png)

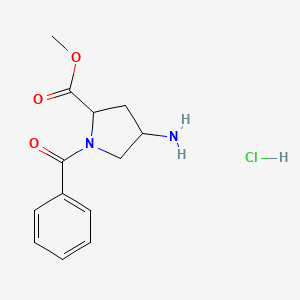
![methyl 1-[2-(N'-hydroxycarbamimidoyl)ethyl]pyrrolidine-2-carboxylate](/img/structure/B13650494.png)

![4-Chloro-7-iodoisothiazolo[4,5-c]pyridin-3-amine](/img/structure/B13650505.png)
